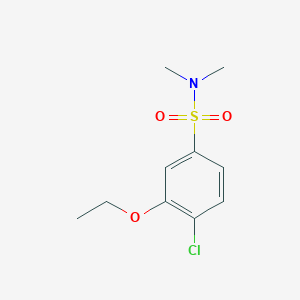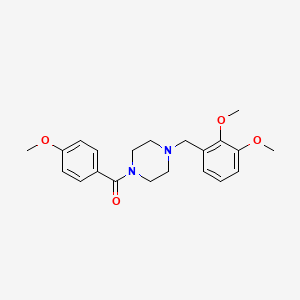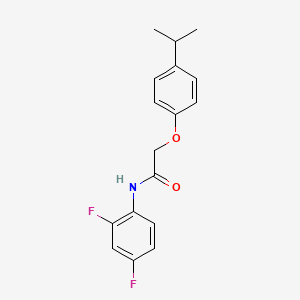![molecular formula C14H19NO2S B5798546 1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine, also known as EMPTP, is a chemical compound that has been studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine has been shown to bind to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. This binding leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and nitric oxide signaling. This compound has also been shown to enhance the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, protein kinase C signaling, and nitric oxide signaling. It has also been shown to enhance the activity of choline acetyltransferase, leading to increased acetylcholine synthesis. This compound has been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases. It has also been shown to have analgesic effects, potentially through the modulation of pain signaling pathways.
実験室実験の利点と制限
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine has several advantages for lab experiments, including its high yield synthesis methods, its affinity for sigma-1 receptors, and its potential applications in the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for research on 1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as an analgesic. Other future directions include the development of more efficient synthesis methods, the determination of its toxicity and safety profile, and the development of analogs with improved pharmacological properties. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation in the field of neuroscience.
合成法
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine can be synthesized through various methods, including the reaction of 3-ethoxy-4-methoxybenzoyl chloride with thioacetamide in the presence of triethylamine. Another method involves the reaction of 3-ethoxy-4-methoxybenzoyl isothiocyanate with pyrrolidine. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for sigma-1 receptors, which are involved in various physiological processes, including pain modulation, neuroprotection, and neurotransmitter release. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-17-13-10-11(6-7-12(13)16-2)14(18)15-8-4-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQDJCDIZTEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)



![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)



![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)


![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)